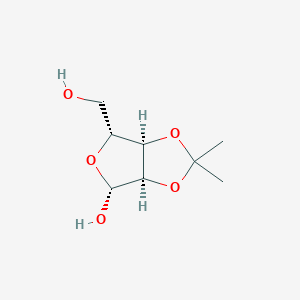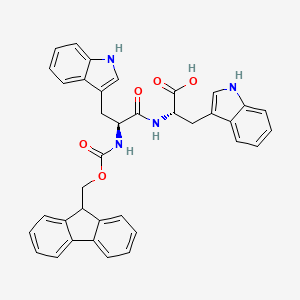
Fmoc-Trp-Trp-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(9-Fluorenylmethyloxycarbonyl)-L-tryptophyl-L-tryptophan (Fmoc-Trp-Trp-OH) is a dipeptide derivative used extensively in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for the amino terminus, facilitating the stepwise assembly of peptides. The presence of two tryptophan residues makes this compound particularly interesting due to the unique properties of tryptophan, such as its aromaticity and ability to participate in π-π interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fmoc-Trp-Trp-OH is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the following steps:
Attachment to Resin: The first tryptophan residue is attached to a solid support resin.
Fmoc Protection: The amino group of the tryptophan is protected using the Fmoc group.
Coupling: The second tryptophan residue is coupled to the first using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc group is removed using a base like piperidine, exposing the amino group for further reactions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Tryptophan residues can undergo oxidation to form kynurenine derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of any oxidized tryptophan residues.
Substitution: The Fmoc group can be substituted with other protecting groups if needed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Piperidine for Fmoc deprotection.
Major Products:
Oxidation: Kynurenine derivatives.
Reduction: Reduced tryptophan residues.
Substitution: Deprotected amino groups ready for further coupling.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-Trp-Trp-OH is widely used in the synthesis of peptides and proteins. Its stability and ease of deprotection make it a preferred choice for researchers.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions due to the unique properties of tryptophan residues.
Medicine: The compound is used in the development of peptide-based drugs. Its ability to form stable peptides makes it valuable in drug design and development.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides.
Wirkmechanismus
The mechanism of action of Fmoc-Trp-Trp-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus, allowing for selective reactions at the carboxyl terminus. Upon deprotection, the amino group is free to participate in further coupling reactions, facilitating the stepwise assembly of peptides.
Vergleich Mit ähnlichen Verbindungen
- N-(9-Fluorenylmethyloxycarbonyl)-L-tryptophan (Fmoc-Trp-OH)
- N-(9-Fluorenylmethyloxycarbonyl)-L-tryptophyl-L-phenylalanine (Fmoc-Trp-Phe-OH)
- N-(9-Fluorenylmethyloxycarbonyl)-L-tryptophyl-L-tyrosine (Fmoc-Trp-Tyr-OH)
Uniqueness: Fmoc-Trp-Trp-OH is unique due to the presence of two tryptophan residues, which confer distinct properties such as enhanced aromaticity and the ability to participate in π-π interactions. This makes it particularly useful in studies involving protein-protein interactions and the design of peptide-based drugs.
Eigenschaften
Molekularformel |
C37H32N4O5 |
|---|---|
Molekulargewicht |
612.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C37H32N4O5/c42-35(40-34(36(43)44)18-23-20-39-32-16-8-6-10-25(23)32)33(17-22-19-38-31-15-7-5-9-24(22)31)41-37(45)46-21-30-28-13-3-1-11-26(28)27-12-2-4-14-29(27)30/h1-16,19-20,30,33-34,38-39H,17-18,21H2,(H,40,42)(H,41,45)(H,43,44)/t33-,34-/m0/s1 |
InChI-Schlüssel |
SIZFXMSWZGJJLM-HEVIKAOCSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetramethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate](/img/structure/B15123555.png)
![[1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium](/img/structure/B15123562.png)
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3,4-dichlorobenzoate](/img/structure/B15123563.png)
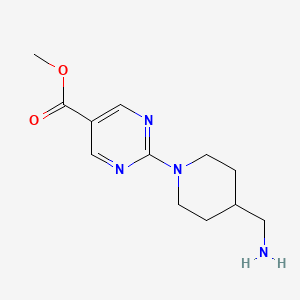
![1-[2-(3,4-Dimethylphenyl)-5-hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B15123568.png)
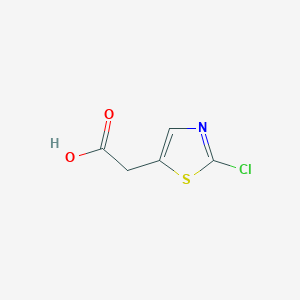
![7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15123573.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123576.png)
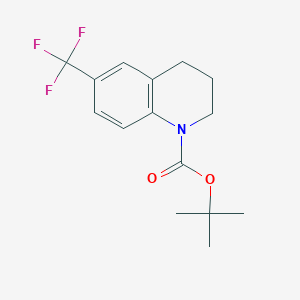
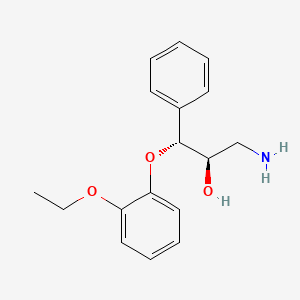
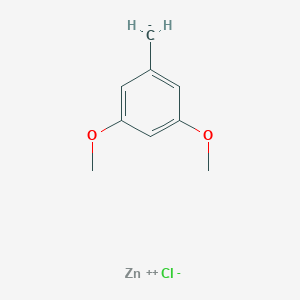
![Sodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B15123607.png)
![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-amine](/img/structure/B15123613.png)
